molecular formula SrSO4<br>O4SS B048449 Strontium sulfate CAS No. 7759-02-6

Strontium sulfate

Cat. No. B048449
CAS RN: 7759-02-6
M. Wt: 183.7 g/mol
InChI Key: UBXAKNTVXQMEAG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04666688

Procedure details

treating said strontium sulfate containing reside with a sufficient volume of an ammonium carbonate solution to produce insoluble strontium carbonate and soluble ammonium sulfate solution;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Sr+2:6].[C:7](=[O:10])([O-:9])[O-:8].[NH4+:11].[NH4+]>>[C:7](=[O:8])([O-:10])[O-:9].[Sr+2:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:0.1,2.3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Sr+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treating

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Sr+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.